molecular formula C14H19N3O4 B2890196 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1428364-25-3

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2890196
CAS RN: 1428364-25-3
M. Wt: 293.323
InChI Key: VIGUMUPQURCBRJ-UHFFFAOYSA-N
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Description

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the resources I have access to .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not available in the resources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as boiling point, melting point, solubility, and stability. For the compound , it has been reported to have a boiling point of 241.3±9.0 C at 760 mmHg .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anticancer Agents : Hafez et al. (2016) discussed the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. These compounds exhibited significant anticancer activity, surpassing the reference drug doxorubicin in some cases, alongside commendable antimicrobial properties (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

  • Antioxidant and Antimicrobial Activities : Golea Lynda (2021) synthesized pyrazole derivatives evaluated for their antioxidant and antimicrobial efficacy. These compounds displayed moderate activities, highlighting the chemical versatility and potential therapeutic applications of pyrazole-based structures (Lynda, 2021).

  • Anticancer Evaluation : R. S. Gouhar and Eman M. Raafat (2015) developed a methodology for synthesizing derivatives of a complex oxirane structure, which were then assessed for their anticancer properties. This study underscores the ongoing exploration of novel structures for potential therapeutic applications (Gouhar & Raafat, 2015).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is often determined through biological studies. Unfortunately, the specific mechanism of action for this compound is not available in the resources I have access to .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through safety data sheets (SDS). For the compound , it has been reported to have the following hazard statements: H302, H315, H319, H335 .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c18-12(11-10-15-17-4-1-7-19-13(11)17)16-5-2-14(3-6-16)20-8-9-21-14/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGUMUPQURCBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

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